L 006235

概要

説明

科学的研究の応用

L 006235 has several scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of cathepsin K and its effects on collagen degradation.

Biology: Employed in research to understand the role of cathepsin K in various biological processes, including bone resorption.

Medicine: Investigated for its potential therapeutic applications in treating diseases related to bone loss, such as osteoporosis.

Industry: Utilized in the development of new drugs targeting cathepsin K for various medical conditions.

作用機序

準備方法

L 006235の合成には、中間体の調製とその後の特定の条件下での反応など、いくつかの段階が含まれます。詳細な合成経路と工業生産方法は、機密情報であり、公表されていません。

化学反応の分析

L 006235は、以下の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を生成することができます。

還元: 還元反応を行うことで、この化合物に存在する官能基を修飾することができます。

置換: this compoundは、分子中の特定の原子または基が他の原子または基と置換される置換反応を起こすことができます。

これらの反応で使用される一般的な試薬や条件には、酸化剤、還元剤、およびさまざまな触媒などがあります。 これらの反応から生成される主要な生成物は、使用される特定の条件や試薬によって異なります .

科学研究への応用

This compoundは、以下の科学研究にいくつかの応用があります。

化学: カテプシンKの阻害とそのコラーゲンの分解への影響を研究するためのツール化合物として使用されます。

生物学: 骨の吸収など、さまざまな生物学的プロセスにおけるカテプシンKの役割を理解するための研究で使用されています。

医学: 骨粗鬆症などの骨の損失に関連する疾患の治療における潜在的な治療的用途について調査されています。

類似化合物との比較

L 006235は、カテプシンK阻害剤として、その高い選択性と効力においてユニークです。類似の化合物には、以下のものがあります。

オダナカタニブ: 骨に関連する疾患の治療における同様の用途を持つ、別のカテプシンK阻害剤です。

バリカタニブ: 骨の吸収への影響について研究されているカテプシンK阻害剤です。

レラカタニブ: 潜在的な治療的用途を持つ、カテプシンKを標的とする別の化合物です.

This compoundは、その可逆的な阻害と高い経口バイオアベイラビリティにより、さらなる研究開発のための有望な候補です .

特性

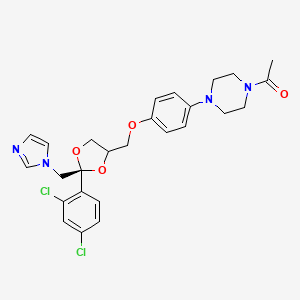

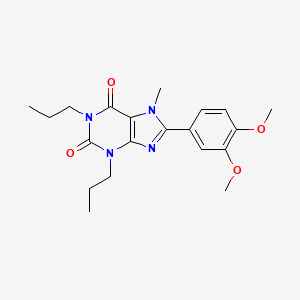

IUPAC Name |

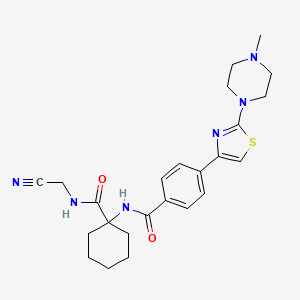

N-[1-(cyanomethylcarbamoyl)cyclohexyl]-4-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O2S/c1-29-13-15-30(16-14-29)23-27-20(17-33-23)18-5-7-19(8-6-18)21(31)28-24(9-3-2-4-10-24)22(32)26-12-11-25/h5-8,17H,2-4,9-10,12-16H2,1H3,(H,26,32)(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVYCSWOCXEWSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)C(=O)NC4(CCCCC4)C(=O)NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432735 | |

| Record name | L 006235 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294623-49-7 | |

| Record name | L 006235 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of L-006235?

A1: L-006235 is a potent and selective inhibitor of cathepsin K, a lysosomal cysteine protease. [, ] It binds reversibly to the active site of cathepsin K, preventing the enzyme from degrading collagen and other bone matrix proteins. [] This inhibition of cathepsin K activity ultimately leads to reduced bone resorption. [, ]

Q2: How does the basicity of L-006235 affect its activity and selectivity?

A2: L-006235, being a basic compound, exhibits lysosomotropic properties. [, ] This means it accumulates within the acidic environment of lysosomes, leading to higher concentrations at the site of action (cathepsin K within lysosomes). [] While this enhances its potency against cathepsin K, it also increases its off-target activity against other lysosomal cysteine cathepsins like B, L, and S in cellular assays. [, ] This highlights a potential limitation of basic cathepsin K inhibitors like L-006235, as inhibition of these off-target cathepsins could lead to undesired side effects. [, ]

Q3: Are there any structural modifications that can improve the selectivity profile of L-006235?

A3: Yes, research suggests that replacing the P2-P3 amide bond in L-006235 with a trifluoroethylamine moiety, while removing the basic P3 substituent, leads to the development of non-basic cathepsin K inhibitors like L-873724. [] This structural modification reduces lysosomotropism, resulting in a compound with improved selectivity for cathepsin K over other lysosomal cathepsins in both enzymatic and cellular assays. []

Q4: What is the impact of L-006235 on bone formation?

A4: Preclinical studies in ovariectomized rabbits demonstrated that L-006235, unlike alendronate (a bisphosphonate), did not negatively impact bone formation markers. [] This suggests that cathepsin K inhibitors like L-006235 may offer an advantage over bisphosphonates by preserving bone formation while inhibiting bone resorption. []

Q5: Has the efficacy of L-006235 been tested in animal models of osteoarthritis (OA)?

A5: Yes, research using the monosodium iodoacetate (MIA) rat model of OA pain showed that L-006235 possesses analgesic properties. [, ] Both preventative and therapeutic dosing regimens with L-006235 significantly reduced weight-bearing asymmetry, a measure of pain in this model. [, ] Interestingly, the analgesic effect of L-006235 was linked to a reduction in synovitis, highlighting the potential role of cathepsin K in OA pain beyond its role in bone resorption. []

Q6: How effective is L-006235 when delivered via a hydrogel system?

A6: A recent study investigated the delivery of L-006235 using a mechanically resilient soft hydrogel in a mouse model of post-traumatic osteoarthritis (PTOA). [] The hydrogel demonstrated sustained release of L-006235 even under conditions mimicking human running and significantly reduced cartilage degeneration in the PTOA model. [] These findings highlight the potential of hydrogel-based delivery systems for improving the therapeutic efficacy of L-006235 in OA.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Azane;3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1673622.png)